

Computational Showdown: A Comparative Analysis of Cyclohepta-indene Isomers

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Compound of Interest

Compound Name: **Cyclohepta[e]indene**

Cat. No.: **B15492063**

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A deep dive into the structural and electronic properties of fused non-benzenoid aromatic systems reveals subtle yet significant differences among cyclohepta-indene isomers. This guide synthesizes available computational data to offer a comparative overview for researchers, scientists, and drug development professionals, highlighting key distinctions in stability and electronic characteristics that can influence their potential applications.

Cyclohepta-indene isomers, a class of polycyclic non-benzenoid hydrocarbons, are characterized by the fusion of a seven-membered cyclohepta ring with a five-membered indene system. The mode of fusion gives rise to various isomers, such as cyclohepta[a]indene, cyclohepta[b]indene, **cyclohepta[e]indene**, and cyclohepta[f]indene, each possessing a unique arrangement of atoms and consequently, distinct chemical and physical properties. Understanding these differences is crucial for their application in materials science and medicinal chemistry, where molecular geometry and electronic structure dictate function.

Relative Stability and Structural Parameters

Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the thermodynamic stabilities and optimized geometries of these isomers. While a comprehensive, direct comparative study remains elusive in the current body of literature, analysis of individual computational reports allows for a preliminary assessment.

Key geometric parameters, such as bond lengths and planarity, are critical indicators of the electronic nature of these fused systems. For instance, the degree of bond length alternation can suggest variations in aromaticity within the five- and seven-membered rings.

Table 1: Computed Properties of Cyclohepta[f]indene

Property	Value	Computational Method
Molecular Formula	C ₁₄ H ₁₀	-
Molecular Weight	178.23 g/mol	-
Exact Mass	178.078250319 Da	PubChem Computed
XLogP3-AA	4.2	PubChem Computed
Hydrogen Bond Donor Count	0	PubChem Computed
Hydrogen Bond Acceptor Count	0	PubChem Computed
Rotatable Bond Count	0	PubChem Computed

Data sourced from PubChem
CID 71357671.[\[1\]](#)

Electronic Properties: A Window into Reactivity

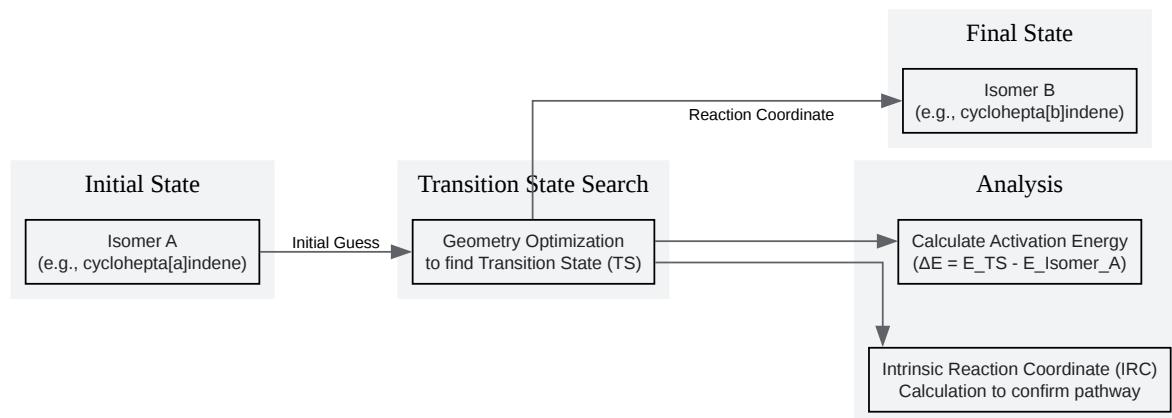
The electronic landscape of cyclohepta-indene isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), governs their reactivity, photophysical properties, and potential as organic electronic materials. The HOMO-LUMO gap is a key determinant of the molecule's kinetic stability and the energy required for electronic excitation.

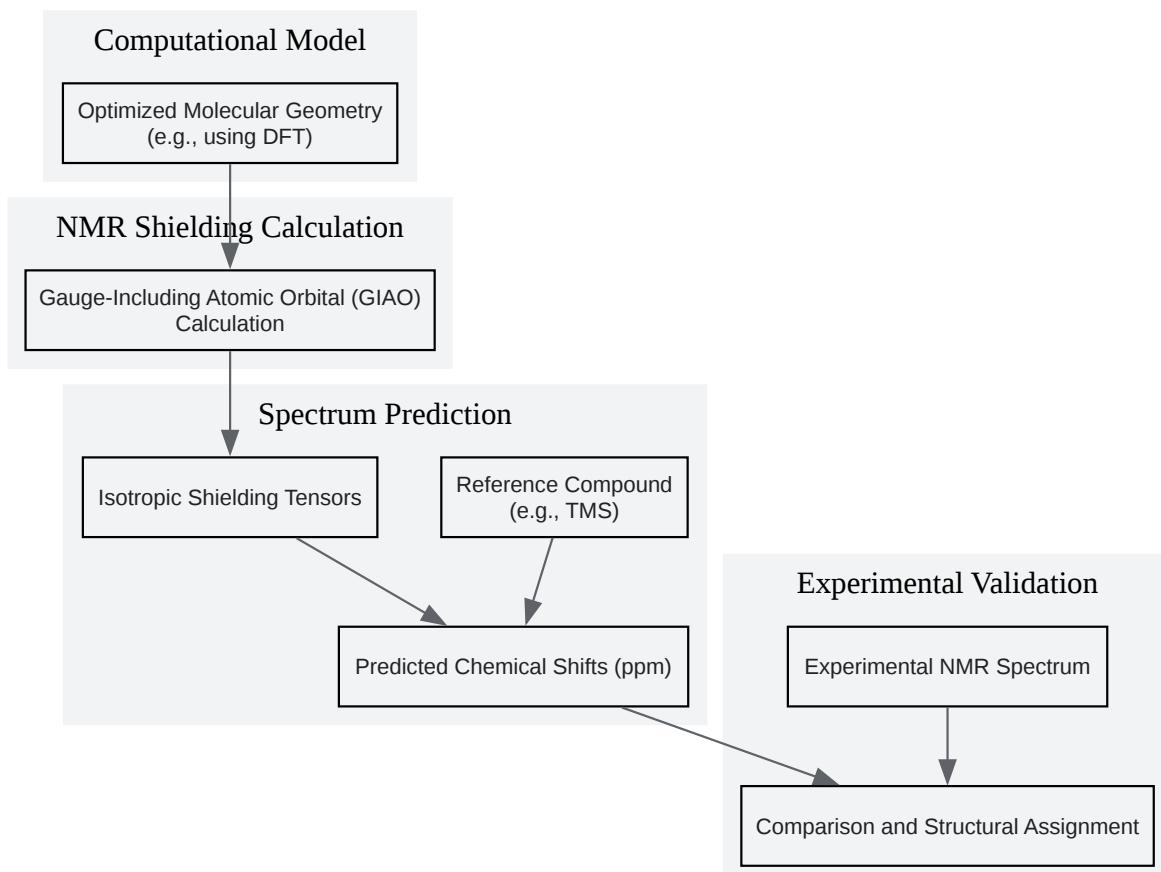
While specific HOMO-LUMO gap values for all cyclohepta-indene isomers are not readily available in a single comparative study, the general principles of non-benzenoid aromaticity suggest that the fusion mode will significantly influence these values. For example, the preservation or disruption of the aromatic sextets in the indene moiety and the electronic communication with the seven-membered ring are expected to modulate the frontier orbital energies.

Isomerization Pathways and Barriers

The interconversion between different isomers of fused ring systems is a critical aspect of their chemistry. Computational studies on related systems, such as the valence isomerization of cyclohepta-1,3,5-triene, reveal that the energy barriers for such transformations can be significant.^[2] For cyclohepta-indene isomers, isomerization would likely involve substantial skeletal rearrangements with high activation energies. Understanding these pathways is crucial for predicting the stability of a given isomer under various conditions.

Below is a conceptual workflow for the computational investigation of isomerization pathways between two hypothetical cyclohepta-indene isomers.





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References

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- 2. Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues - PMC [pmc.ncbi.nlm.nih.gov]

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